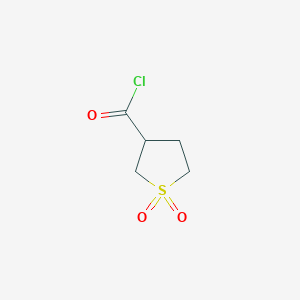![molecular formula C14H12N2O2 B1451673 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile CAS No. 915411-34-6](/img/structure/B1451673.png)
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile
Vue d'ensemble
Applications De Recherche Scientifique
Coordination Chemistry and Ligand Properties
In coordination chemistry, derivatives of pyridine, such as "6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile", serve as crucial ligands due to their ability to form complex compounds with metals. These complexes are studied for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The review by Boča, Jameson, and Linert (2011) offers an extensive overview of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), illustrating the preparation procedures, properties of free organic compounds, and a summary of complex compounds formed with these ligands (Boča, Jameson, & Linert, 2011).
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, which are structurally related to "6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile", has been a subject of increased attention due to their emission from lignin pyrolysis and potential as tracers for biomass burning. Liu, Chen, and Chen (2022) provide a comprehensive review of the atmospheric reactivity of methoxyphenols, including gas-phase, particle-phase, and aqueous-phase reactions, emphasizing kinetics, mechanisms, and secondary organic aerosol (SOA) formation. This work underscores the importance of understanding the environmental impact of such compounds and their degradation pathways (Liu, Chen, & Chen, 2022).
Corrosion Inhibition
Quinoline derivatives, which share a similar bicyclic structure with "6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile", are extensively used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. Verma, Quraishi, and Ebenso (2020) highlight the effectiveness of quinoline derivatives containing polar substituents, such as methoxy groups, in preventing metallic corrosion, providing insights into the development of new anticorrosive agents (Verma, Quraishi, & Ebenso, 2020).
Applications in Optoelectronic Materials
The incorporation of pyridine and its derivatives into π-extended conjugated systems has shown great potential for the creation of novel optoelectronic materials. Lipunova, Nosova, Charushin, and Chupakhin (2018) review the applications of quinazoline and pyrimidine derivatives, including luminescent molecules and chelate compounds, in photo- and electroluminescence, underscoring the importance of these scaffolds in developing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
- Hazard Statements : H302, H312, H315, H319, H332, H335 (Refer to the MSDS for details)
Propriétés
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)9-16-14/h2-7,9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLXYAPFCZSSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)




![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)
![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)

![7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1451605.png)

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)


